4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16672127
InChI: InChI=1S/C9H12N4O6/c10-8-4(13(17)18)2-12(9(16)11-8)7-1-5(15)6(3-14)19-7/h2,5-7,14-15H,1,3H2,(H2,10,11,16)/t5-,6+,7+/m0/s1
SMILES:
Molecular Formula: C9H12N4O6
Molecular Weight: 272.21 g/mol

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one

CAS No.:

Cat. No.: VC16672127

Molecular Formula: C9H12N4O6

Molecular Weight: 272.21 g/mol

* For research use only. Not for human or veterinary use.

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one -

Specification

Molecular Formula C9H12N4O6
Molecular Weight 272.21 g/mol
IUPAC Name 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one
Standard InChI InChI=1S/C9H12N4O6/c10-8-4(13(17)18)2-12(9(16)11-8)7-1-5(15)6(3-14)19-7/h2,5-7,14-15H,1,3H2,(H2,10,11,16)/t5-,6+,7+/m0/s1
Standard InChI Key XTYLPACOIQIUEQ-RRKCRQDMSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)[N+](=O)[O-])CO)O
Canonical SMILES C1C(C(OC1N2C=C(C(=NC2=O)N)[N+](=O)[O-])CO)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyrimidin-2-one core substituted with an amino group at position 4 and a ribofuranosyl moiety at position 1. The ribofuranosyl group contributes significant stereochemical complexity, with three stereocenters in its oxolane ring . The molecular formula (C30H41N7O14) and weight (723.7 g/mol) reflect its polyfunctional nature, including hydroxyl, amino, and heterocyclic groups .

Table 1: Key Structural Properties

PropertyValue
Hydrogen bond acceptors (nHA)21
Hydrogen bond donors (nHD)11
Rotatable bonds (nRot)6
Stereocenters10
Topological polar surface area (TPSA)317.41 Ų

The high TPSA and hydrogen bonding capacity suggest limited membrane permeability, a critical factor in drug disposition .

Solubility and Partitioning

The compound exhibits poor aqueous solubility (logS = -1.507) and low lipophilicity (logP = -2.189), consistent with its polar functional groups . At physiological pH (7.4), the logD7.4 value (-1.603) further underscores its hydrophilic character, which may limit passive diffusion across biological barriers .

Pharmacokinetic Profile

Absorption and Bioavailability

Computational models predict moderate human intestinal absorption (HIA = 0.976), but its Caco-2 permeability (-6.49 cm/s) classifies it as poorly absorbable . Despite this, the compound shows high predicted oral bioavailability (F20% = 0.999, F30% = 1), likely due to active transport mechanisms .

Table 2: Absorption and Distribution Parameters

ParameterValue
Caco-2 permeability-6.49 cm/s
MDCK permeability6.12 × 10⁻⁵ cm/s
Plasma protein binding (PPB)30.33%
Volume of distribution (VD)0.252 L/kg

Metabolism and Excretion

The compound interacts minimally with cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2D6, CYP3A4), with inhibition probabilities below 0.05 for all major enzymes . Clearance (CL = 1.7 mL/min/kg) and half-life (T1/2 = 0.854 h) suggest rapid renal excretion, potentially limiting therapeutic utility without structural modification .

EndpointProbability
AMES mutagenicity0.056
Carcinogenicity0.013
hERG inhibition0.014
Respiratory toxicity0.001

Endocrine and Receptor Interactions

Drug-Likeness and Synthetic Feasibility

Rule-Based Assessments

The compound violates Lipinski's (rejected), GSK's (rejected), and Golden Triangle (rejected) criteria due to its high molecular weight and polarity . These violations highlight challenges in optimizing it for oral delivery.

Synthetic Accessibility

With a synthetic accessibility score of 5.623 (scale: 1–10), the compound requires advanced stereochemical control during synthesis, particularly for the ribofuranosyl moiety . Its natural product-likeness score (0.986) suggests biosynthetic origins, potentially guiding isolation from natural sources .

Biological Implications and Future Directions

The structural features of this compound—particularly its sugar-modified pyrimidine core—mirror motifs found in nucleoside analogues, which are cornerstone agents in antiviral and anticancer therapies . While its current pharmacokinetic profile limits direct therapeutic application, strategic derivatization (e.g., prodrug formulations or nitro group incorporation as specified in the query) could enhance bioavailability and target engagement.

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